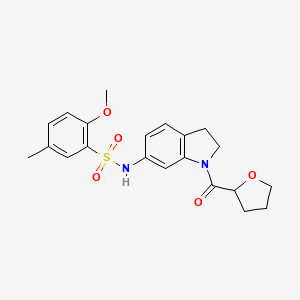

![molecular formula C17H11F3N2O2S B2865189 2-苯基-N-[4-(三氟甲氧基)苯基]-1,3-噻唑-4-甲酰胺 CAS No. 303998-14-3](/img/structure/B2865189.png)

2-苯基-N-[4-(三氟甲氧基)苯基]-1,3-噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

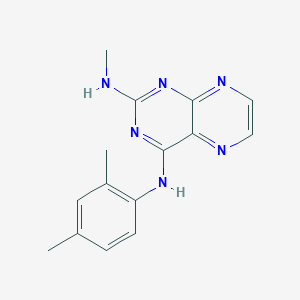

The compound contains a phenyl group, a thiazole group, a carboxamide group, and a trifluoromethoxy group . These groups are common in many organic compounds and can contribute to various chemical properties and reactivities.

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar groups are often synthesized through various organic reactions, including nucleophilic substitution and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The trifluoromethoxy group is an electron-withdrawing group, which could influence the compound’s electronic structure .Chemical Reactions Analysis

The presence of electron-withdrawing groups such as trifluoromethoxy in the compound may influence its reactivity, potentially affecting the outcome of various chemical transformations.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethoxy group could affect the compound’s polarity, solubility, and reactivity .科学研究应用

Electrochromic Devices

The compound has been used in the development of Electrochromic Devices . Specifically, it has been incorporated into polymers to create anodic materials. The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of PSNS . This results in a film that displays various colors from reduced to oxidized states .

Inhibitors of Human Soluble Epoxide Hydrolase

The compound has been synthesized as a series of N, N ′-disubstituted bis-ureas containing a lipophilic 4- (trifluoromethoxy)phenyl fragment . These synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .

Environmental Applications

The compound has potential environmental applications, particularly in the degradation of pollutants. This is based on studies focusing on the photocatalytic properties of related compounds.

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and plays a crucial role in biological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound interacts with its target, sEH, by inhibiting its activity . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain decreases the HOMO and LUMO energy levels of the compound .

Biochemical Pathways

The inhibition of sEH affects the metabolic pathway of fatty acids, particularly the conversion of epoxides to their corresponding diols . This inhibition can lead to an accumulation of epoxyeicosatrienoic acids (EETs), which are signaling molecules that have anti-inflammatory and vasodilatory effects .

Pharmacokinetics

Similar compounds with a 4-(trifluoromethoxy)phenyl fragment have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .

Result of Action

The inhibition of sEH by 2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide can lead to a decrease in inflammation and blood pressure due to the accumulation of EETs . This makes the compound a potential therapeutic agent for conditions such as hypertension, inflammation, and other related diseases .

Action Environment

The action, efficacy, and stability of 2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of the environment . Additionally, the compound’s bioavailability and efficacy can be influenced by factors such as the presence of other drugs or substances in the body, the individual’s metabolic rate, and genetic factors .

属性

IUPAC Name |

2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2S/c18-17(19,20)24-13-8-6-12(7-9-13)21-15(23)14-10-25-16(22-14)11-4-2-1-3-5-11/h1-10H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHKXOXHDLMKQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2865106.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate](/img/structure/B2865108.png)

![9-(3-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B2865114.png)

![2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865120.png)

![ethyl 2-[[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2865123.png)

![(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2865126.png)

![4-cyano-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2865128.png)